molecular formula C15H20O2 B14489164 2-Methyl-5-(propan-2-yl)spiro[5.5]undeca-2,7-diene-1,9-dione CAS No. 65817-29-0

2-Methyl-5-(propan-2-yl)spiro[5.5]undeca-2,7-diene-1,9-dione

Katalognummer: B14489164
CAS-Nummer: 65817-29-0
Molekulargewicht: 232.32 g/mol
InChI-Schlüssel: VXNVGWMONRDKJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-5-(propan-2-yl)spiro[55]undeca-2,7-diene-1,9-dione is a complex organic compound belonging to the spiro[55]undecane family This compound is characterized by its unique spirocyclic structure, which consists of two fused rings sharing a single carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(propan-2-yl)spiro[5.5]undeca-2,7-diene-1,9-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diene with a diketone precursor in the presence of a strong acid catalyst can lead to the formation of the spirocyclic structure. The reaction conditions, such as temperature, solvent, and catalyst concentration, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-5-(propan-2-yl)spiro[5.5]undeca-2,7-diene-1,9-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or hydroxylated compounds, while reduction can produce diols. Substitution reactions result in the formation of various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-Methyl-5-(propan-2-yl)spiro[5.5]undeca-2,7-diene-1,9-dione has several scientific research applications, including:

Wirkmechanismus

The mechanism by which 2-Methyl-5-(propan-2-yl)spiro[5.5]undeca-2,7-diene-1,9-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential biological activities may be attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to elucidate its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-5-(propan-2-yl)spiro[5.5]undeca-2,7-diene-1,9-dione stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. Its spirocyclic structure contributes to its stability and reactivity, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

65817-29-0

Molekularformel

C15H20O2

Molekulargewicht

232.32 g/mol

IUPAC-Name

4-methyl-1-propan-2-ylspiro[5.5]undeca-3,10-diene-5,9-dione

InChI

InChI=1S/C15H20O2/c1-10(2)13-5-4-11(3)14(17)15(13)8-6-12(16)7-9-15/h4,6,8,10,13H,5,7,9H2,1-3H3

InChI-Schlüssel

VXNVGWMONRDKJN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CCC(C2(C1=O)CCC(=O)C=C2)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.